molecular formula C23H32N4O2 B5593724 2-(3-methoxypropyl)-9-[(1-phenyl-1H-pyrazol-4-yl)methyl]-2,9-diazaspiro[5.5]undecan-3-one

2-(3-methoxypropyl)-9-[(1-phenyl-1H-pyrazol-4-yl)methyl]-2,9-diazaspiro[5.5]undecan-3-one

Cat. No.: B5593724
M. Wt: 396.5 g/mol
InChI Key: QCCXTHYYGKOKMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-methoxypropyl)-9-[(1-phenyl-1H-pyrazol-4-yl)methyl]-2,9-diazaspiro[5.5]undecan-3-one is a useful research compound. Its molecular formula is C23H32N4O2 and its molecular weight is 396.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 396.25252628 g/mol and the complexity rating of the compound is 529. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Therapeutic Potential in Chemokine-mediated Diseases

Compounds related to the mentioned chemical structure have been investigated for their role as CCR8 antagonists. These compounds are seen as potentially useful in treating chemokine-mediated diseases, particularly respiratory diseases. The emphasis on asthma, chronic obstructive pulmonary disease (COPD), and rhinitis highlights their significance in addressing conditions with an underlying chemokine-driven mechanism (Dr. Peter Norman, 2007).

Application in Dopamine D3 Receptor Selectivity

Research has also focused on derivatives of the compound showing high affinity and selectivity towards the dopamine D3 receptor (D3R). These findings are crucial in the development of treatments for neurological disorders, with studies demonstrating the compound's ability to achieve desirable selectivity and minimize drug promiscuity at other aminergic G-protein-coupled receptor sites (S. Reilly et al., 2019).

Crystal Structure Analysis

The crystal structure of related spiro compounds has been analyzed to understand their molecular configuration better. Such studies provide valuable insights into how these compounds interact at the molecular level, which is essential for designing drugs with targeted effects (N. F. Kirillov et al., 2010).

Antihypertensive Properties

Another area of research explores the antihypertensive properties of 9-substituted 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones. These studies are directed towards understanding how these compounds can be utilized in managing high blood pressure, with findings pointing towards their action through peripheral alpha 1-adrenoceptor blockade (R. Clark et al., 1983).

Chiral Separation and Configuration Determination

The chiral separation and configuration determination of spiro compounds have significant implications for pharmaceutical applications. Research in this area focuses on using these compounds as active pharmaceutical ingredients, catalysts, or surface modifiers for resolving enantiomers, showcasing their versatility and potential in drug development (Yah-Longn Liang et al., 2008).

Properties

IUPAC Name

2-(3-methoxypropyl)-9-[(1-phenylpyrazol-4-yl)methyl]-2,9-diazaspiro[5.5]undecan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N4O2/c1-29-15-5-12-26-19-23(9-8-22(26)28)10-13-25(14-11-23)17-20-16-24-27(18-20)21-6-3-2-4-7-21/h2-4,6-7,16,18H,5,8-15,17,19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCCXTHYYGKOKMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCN1CC2(CCC1=O)CCN(CC2)CC3=CN(N=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.